4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, dimethylformamide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- Benzaldehyde, 4-(3,5-dimethyl-1H-pyrazol-4-yl)
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is unique due to its combination of pyrazole, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H24N8O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C19H24N8O/c1-13-11-14(2)27(24-13)17-12-16(21-15(3)22-17)25-7-9-26(10-8-25)19-20-6-5-18(23-19)28-4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
JLPWVZUQVFTDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CC(=N4)OC)C |
Origin of Product |
United States |
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